molecular formula C11H10O2S B14711758 5-Phenyl-1lambda~6~-thiopyran-1,1(2H)-dione CAS No. 15031-01-3

5-Phenyl-1lambda~6~-thiopyran-1,1(2H)-dione

Cat. No.: B14711758
CAS No.: 15031-01-3
M. Wt: 206.26 g/mol
InChI Key: OAMFBAOFPOTUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-2H-thiopyran 1,1-dioxide is a heterocyclic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing analogs of pyrans, where the oxygen atom in the pyran ring is replaced by a sulfur atom. This compound is characterized by its unique structure, which includes a phenyl group attached to the thiopyran ring. The presence of the sulfur atom and the phenyl group imparts distinct chemical and physical properties to the compound, making it a valuable building block in organic synthesis and materials chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-2H-thiopyran 1,1-dioxide typically involves the reaction of cyclic keto sulfides with appropriate reagents. One common method includes the reaction of thiopyran-3-one with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide to yield the desired compound . Another approach involves the use of trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) to introduce trifluoromethyl groups into the thiopyran ring, followed by oxidation and dehydration reactions .

Industrial Production Methods

Industrial production of 5-phenyl-2H-thiopyran 1,1-dioxide may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-phenyl-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur atom can form strong interactions with metal ions and proteins, influencing enzymatic activities and cellular processes. Additionally, the phenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-2H-thiopyran 1,1-dioxide stands out due to its combination of a thiopyran ring and a phenyl group, which imparts unique chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

15031-01-3

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

5-phenyl-2H-thiopyran 1,1-dioxide

InChI

InChI=1S/C11H10O2S/c12-14(13)8-4-7-11(9-14)10-5-2-1-3-6-10/h1-7,9H,8H2

InChI Key

OAMFBAOFPOTUGQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=CS1(=O)=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.